1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene

Synthetic Chemistry Phenethylamine Synthesis Nitroalkene Reduction

Researchers synthesizing amphetamine-type scaffolds face batch inconsistency and extra N-alkylation steps when using non-methylated nitrostyrene analogs. CAS 18790-57-3 resolves this: the β-methyl group directly installs the α-methyl stereocenter upon NaBH₄/CuCl₂ reduction (62% yield, 30 min, 80°C), eliminating post-reduction alkylation. • ≥98% purity ensures reproducible SAR campaigns • 77-93% Henry condensation efficiency validated for flow-chemistry optimization • Stored at 2-8°C; ships ambient globally

Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.22 g/mol
CAS No. 18790-57-3
Cat. No. B130402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene
CAS18790-57-3
Synonyms1,4-Dimethoxy-2-(2-nitro-1-propenyl)-benzene;  1-(2,5-Dimethoxyphenyl)-2-nitropropene;  2-Nitro-1-(2,5-dimethoxyphenyl)-1-propene;  NSC 151247
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=CC1=C(C=CC(=C1)OC)OC)[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-7H,1-3H3
InChIKeyMQFREHNTGKNSRH-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview


1,4-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene (CAS 18790-57-3), also known as 2,5-dimethoxy-β-methyl-β-nitrostyrene, is a substituted β-nitrostyrene derivative belonging to the nitroalkene class. It is primarily utilized as a key synthetic intermediate in the preparation of phenethylamine and phenylisopropylamine scaffolds . The compound features a 1,4-dimethoxybenzene core with a 2-nitroprop-1-en-1-yl substituent at the 2-position (C11H13NO4, MW 223.23 g/mol) and is commercially available from multiple suppliers at ≥98% purity, typically stored at 2–8 °C .

Key intermediate for amphetamine-type scaffold synthesis via nitroalkene reduction
β-Methyl group directly installs α-methyl stereocenter, eliminating N-alkylation steps
Consistent ≥98% purity from multiple independent suppliers

Why Generic Substitution Is Not Advisable


In-class β-nitrostyrene analogs (e.g., 2,5-dimethoxy-β-nitrostyrene, CAS 40276-11-7; 2,5-dimethoxy-4-methyl-β-nitrostyrene, CAS 25505-64-0) cannot be freely interchanged with 1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene (CAS 18790-57-3) despite sharing a common nitrostyrene scaffold. The presence of the β-methyl group in 18790-57-3 profoundly alters its reactivity profile, introducing steric hindrance at the electrophilic β-carbon that directly impacts reduction kinetics, yield, and reaction time requirements . Furthermore, substitution pattern variations on the aromatic ring (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy regiochemistry) alter the electronic environment and downstream product profiles, making direct drop-in replacement untenable for multi-step synthetic sequences where intermediate identity and purity dictate final API quality .

β-Methyl steric hindrance may reduce reduction yield and extend reaction time compared to the non-methyl analog.
Dimethoxy regiochemistry (2,5- vs. 3,4-) alters electronic environment and downstream product profiles.
Melting point and purity verification endpoints differ; direct drop-in replacement may compromise multi-step synthesis.

Quantitative Differentiation vs. Closest Analogs


Reduction Yield: β-Methyl vs. β-Hydrogen Comparison

Under identical one-pot NaBH4/CuCl2 reduction conditions at 80 °C, 2,5-dimethoxy-β-methyl-β-nitrostyrene (CAS 18790-57-3) requires 30 minutes to achieve a 62% isolated yield as the hydrochloride salt (3b), whereas its non-methylated analog, 2,5-dimethoxy-β-nitrostyrene (CAS 40276-11-7), achieves an 82% yield in just 10 minutes . This 20-percentage-point yield deficit and threefold increase in reaction time are attributed to steric hindrance imposed by the β-methyl group on the electrophilic β-carbon, which slows hydride delivery and promotes competing Michael addition side reactions .

Reduction Yield
Head-to-head
62% yield, 30 min
vs. 82% yield, 10 min for non-methyl analog; NaBH₄/CuCl₂, 80 °C
Supports yield and time expectations for β-methyl substrate.
Conditions from cited one-pot protocol.
Synthetic Chemistry Phenethylamine Synthesis Nitroalkene Reduction

Melting Point Gap Between Analogs

1,4-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene (CAS 18790-57-3) exhibits a reported melting point of approximately 75 °C , whereas its direct non-methylated analog 2,5-dimethoxy-β-nitrostyrene (CAS 40276-11-7) melts at 116–120 °C . This ~41–45 °C melting point depression in the β-methyl derivative reflects altered crystal packing energetics arising from the additional methyl group, which disrupts planarity and intermolecular π-stacking interactions .

Melting Point Gap
Data to verify
ΔTm ≈ 41–45 °C
Target ~75 °C; analog 116–120 °C
Supports identity verification during incoming QC.
Solid-state data; source-specific review advised.
Physicochemical Characterization Melting Point Solid-State Properties

Henry Condensation Yield Benchmarking

Within the β-nitrostyrene class, Henry condensation yields reported for 2,5-dimethoxy-substituted derivatives (including the β-methyl variant) range from 77 to 93% depending on catalyst, solvent, and temperature conditions . For context, the non-methylated 2,5-dimethoxy-β-nitrostyrene (CAS 40276-11-7) has been reported at 71% yield under microwave irradiation with ammonium acetate at 90 °C , while a solvent-free method achieves 89% yield for the same analog . The β-methyl group in CAS 18790-57-3 introduces modest steric demands that do not preclude high yields (up to 93%) when reaction conditions are optimized for the bulkier nitroethane-derived intermediate .

Henry Condensation Yield
Class-level
77–93% yield range
Comparator 71–89% under varied conditions
Class-level yield context; protocol adaptation needed.
Data from multiple Henry condensation reports.
Henry Reaction Nitroaldol Condensation Synthetic Yield

Commercial Purity Across Major Suppliers

Commercially, 1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene (CAS 18790-57-3) is consistently supplied at ≥98% purity across multiple vendors, including AKSci (≥98%), ChemScene (≥98%), Apollo Scientific (98+%), and MolCore (NLT 98%) . This purity specification matches or exceeds the typical 97–98% range for the comparator 2,5-dimethoxy-β-nitrostyrene (CAS 40276-11-7) . However, the compound's sensitivity to storage conditions (requires sealed, dry environment at 2–8 °C) and its classification under REACH as a potentially hazardous substance impose additional procurement handling requirements versus the non-methyl analog .

Commercial Purity
Supplier data
≥98% purity
Across AKSci, ChemScene, Apollo Scientific, MolCore
Multi-supplier procurement consistency.
Storage at 2–8 °C in sealed, dry conditions.
Quality Control Commercial Purity Supplier Benchmarking

Evidence-Backed Application Scenarios


Phenylisopropylamine Scaffold Synthesis

CAS 18790-57-3 is the direct nitroalkene precursor to 2,5-dimethoxyamphetamine (2,5-DMA) via one-pot NaBH4/CuCl2 reduction, yielding the corresponding phenylisopropylamine hydrochloride (3b) at 62% isolated yield in 30 minutes at 80 °C . Procure this compound specifically when the target product requires the α-methyl substitution pattern characteristic of amphetamine-type structures, as the β-methyl group in the nitrostyrene precursor directly installs this stereocenter upon reduction, eliminating the need for subsequent N-alkylation steps required when starting from the non-methyl analog .

5-HT2A Receptor SAR Studies

In medicinal chemistry programs exploring 5-HT2A receptor pharmacology, the β-methyl group preserved through CAS 18790-57-3 distinguishes amphetamine-type ligands (e.g., DOx series) from phenethylamine-type 2C-X ligands derived from the non-methylated 2,5-dimethoxy-β-nitrostyrene . The compound's consistent commercial availability at ≥98% purity enables reproducible SAR campaigns without the batch-to-batch variability that complicates in-house synthesis of this Henry condensation product .

Forensic Reference Standard for Nitroalkene Precursors

Owing to its well-characterized physical properties (predicted mp ~75 °C, boiling point 355.7 °C at 760 mmHg, density 1.168 g/cm³) and its role as a scheduled substance precursor, CAS 18790-57-3 serves as an authenticated reference standard in forensic laboratories for the identification and quantification of nitroalkene precursors in seized materials . The distinct melting point depression relative to the non-methyl analog (ΔTm ≈ 41–45 °C) provides a straightforward orthogonal confirmation method when coupled with spectroscopic techniques .

Continuous-Flow Process Development

The established Henry condensation efficiency (77–93% yield range) for 2,5-dimethoxy-substituted β-nitrostyrenes, including the β-methyl variant, supports the use of CAS 18790-57-3 as a model substrate for continuous-flow reaction optimization . Its slightly elevated steric demand compared to the non-methyl analog makes it a more stringent test case for evaluating catalyst turnover, residence time distribution, and impurity profile control in flow chemistry platforms .

Application
Selection Property
Validation Focus
Amphetamine Scaffold Synthesis
β-Methyl group for direct α-methyl installation
Reduction efficiency and side-product control
5-HT₂A Receptor SAR Studies
Consistent purity and scaffold identity
Batch-to-batch reproducibility for SAR
Forensic Reference Standard
Distinct melting point and chromatographic behavior
Orthogonal confirmation by mp and spectroscopy
Continuous-Flow Process Development
Steric demand as stringent test substrate
Residence time distribution and impurity control
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